(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Description
(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid with the molecular formula C₁₈H₃₄O₂ and an 18-carbon chain featuring a cis double bond at the 9th position. It is a key component of natural lipids, contributing to membrane fluidity and serving as a precursor for signaling molecules . Oleic acid is abundant in olive oil, animal fats, and plant-derived oils, and it exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties .
The compound’s ester derivatives, such as 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, are ethoxylated surfactants used in pharmaceuticals and cosmetics to enhance solubility and emulsification .
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O12.C18H34O2/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h15-24H,1-14H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJAAFHGCILRF-SVMKZPJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59800-21-4 | |
| Record name | Ethoxylated sorbitol oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59800-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1), (9Z)-9-octadecenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with D-glucitol (6:1), (9Z)-9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol typically involves multiple steps. The initial step often includes the preparation of (Z)-octadec-9-enoic acid through the hydrogenation of linoleic acid. The next step involves the synthesis of 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, which can be achieved through the reaction of hexose derivatives with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the preparation of (Z)-octadec-9-enoic acid and specialized equipment for the controlled reaction of hexose derivatives with ethylene oxide. The process requires careful monitoring of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in the hexose derivative can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol is used as a model compound for studying complex reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential role in cellular signaling pathways and its effects on lipid metabolism.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties.
Industry
In industrial applications, (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol is used in the formulation of specialized lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with cellular components, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Monounsaturated Fatty Acids
(a) Elaidic Acid ((E)-Octadec-9-enoic Acid)
- Structural Difference : Elaidic acid is the trans isomer of oleic acid, with a rigid, linear conformation due to the E-configuration of the double bond.
- Physical Properties :
- Biological Impact : Elaidic acid is linked to adverse health effects, such as increased LDL cholesterol, unlike the cardioprotective benefits of oleic acid .
(b) Palmitoleic Acid ((Z)-Hexadec-9-enoic Acid)
- Structural Difference : Shorter chain (16 carbons) with a cis double bond at C7.
- Biological Role : A omega-7 fatty acid involved in lipid metabolism and insulin sensitivity.
- GC-MS Retention Time : 12.1 min (shorter than oleic acid due to lower molecular weight) .
(c) Vaccenic Acid ((E)-Octadec-11-enoic Acid)
Saturated Analog: Octadecanoic Acid (Stearic Acid)
Ethoxylated Derivatives
2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol (a polyethoxylated derivative of oleic acid):
Analytical and Functional Comparisons
Table 1: Key Physical and Chemical Properties
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | GC-MS Retention Time (min) | LogP |
|---|---|---|---|---|
| Oleic acid | 13 | 282.46 | 13.952 | 7.64 |
| Elaidic acid | 45 | 282.46 | 13.972 | 7.90 |
| Stearic acid | 69.6 | 284.48 | 14.197 | 8.23 |
| Palmitoleic acid | -0.5 | 254.41 | 12.1 | 6.01 |
| 2-[2,3,4,5,6-pentakis...]ethanol | N/A | ~682* | N/A | -1.2** |
Estimated based on ethoxylation. *Predicted for high hydrophilicity.
Sources: .
Research Findings
- Natural Occurrence : GC-MS analyses of Physalis minima and Fusarium solani extracts identified oleic acid as a major component (9.15–28.98% abundance), highlighting its role in plant and fungal biochemistry .
Biological Activity
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, commonly referred to as a complex organic compound, integrates the properties of (Z)-octadec-9-enoic acid (oleic acid) and a highly functionalized hexose derivative. This combination results in a compound with significant biological activity, particularly in lipid metabolism and cellular interactions.
Chemical Structure and Properties
The IUPAC name for this compound is (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, and its chemical formula is . The structure includes a long-chain fatty acid linked to a sugar-derived moiety with multiple hydroxyl groups, enhancing its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 1,646.41 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound can be attributed to its ability to modulate lipid metabolism and interact with various cellular pathways. The oleic acid component is known for its role in:
- Regulating lipid metabolism : It influences the activity of enzymes involved in fatty acid synthesis and degradation.
- Cellular signaling : The hydroxyl groups facilitate hydrogen bonding with cellular components, potentially affecting signaling pathways related to inflammation and metabolism .
Interaction with Cellular Components
Research indicates that compounds similar to (Z)-octadec-9-enoic acid can interact with cell membranes, affecting fluidity and permeability. This interaction may enhance the bioavailability of other therapeutic agents when used as an emulsifier or carrier.
In Vitro Studies
In vitro studies have demonstrated that (Z)-octadec-9-enoic acid derivatives can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. Additionally, they have been shown to promote cell proliferation in certain types of cancer cells .
Case Studies
- Anti-inflammatory Effects : A study highlighted the potential of oleic acid derivatives to reduce inflammation markers in human cell lines. The presence of hydroxyl groups in the hexose derivative enhanced this effect by improving solubility and cellular uptake .
- Lipid Metabolism : Another investigation focused on the impact of this compound on lipid profiles in animal models. Results indicated that supplementation with oleic acid derivatives led to favorable changes in cholesterol levels and overall lipid metabolism .
Toxicological Profile
While the compound shows promising biological activity, it is essential to consider its safety profile. Limited studies have indicated potential cytotoxic effects at high concentrations; thus, further research is necessary to establish safe dosage ranges for therapeutic applications .
Comparison with Similar Compounds
When comparing (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol with other fatty acids and sugar derivatives:
| Compound | Biological Activity |
|---|---|
| (Z)-Octadec-9-enoic Acid | Promotes heart health; anti-inflammatory |
| 2-Hydroxyethyl Hexose Derivative | Enhances drug solubility; potential antimicrobial effects |
| (E)-Octadec-9-enal | Antioxidant properties; potential neuroprotective effects |
The uniqueness of the studied compound lies in its dual functionality as both a fatty acid and a highly functionalized sugar derivative, allowing it to serve multiple roles in biological systems.
Q & A
Basic Research Questions
Q. How can (Z)-octadec-9-enoic acid be accurately quantified in complex biological matrices using gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer : Optimize GC-MS parameters with a polar capillary column (e.g., DB-23 or equivalent). Use a temperature gradient starting at 50°C (held for 1 min), ramping to 240°C at 10°C/min, and maintaining for 10 min. Derivatize fatty acids to methyl esters (FAMEs) via BF₃-methanol. Quantify using retention times (e.g., ~13.95–14.20 min for C18:1 isomers) and calibration curves (linear range: 0.1–8.0 µg/mL, R² ≥ 0.998) . Monitor ions at m/z 264 (oleic acid) and 296 (stearic acid) for specificity.
Q. What chromatographic conditions effectively separate (Z)-octadec-9-enoic acid from its geometric isomer (E)-octadec-9-enoic acid?
- Methodological Answer : Employ reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (80:20, v/v) at 1.0 mL/min. Alternatively, use GC with a cyanopropyl phase column (e.g., CP-Sil 88), which resolves geometric isomers based on differential retention times (e.g., 13.95 min for (Z)- vs. 13.97 min for (E)-isomer) . Confirm isomer identity via electron ionization (EI) mass spectra and comparison with authentic standards.
Q. What spectroscopic techniques are optimal for characterizing the polyether component 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve ethylene oxide repeating units (δ ~3.5–3.7 ppm for -OCH₂CH₂O-) and hydroxyl protons (δ ~1.5–2.5 ppm). Fourier-transform infrared (FTIR) spectroscopy can confirm ether linkages (C-O-C stretch at 1100–1250 cm⁻¹) and hydroxyl groups (broad peak at 3200–3600 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight validation .
Advanced Research Questions
Q. How does the stereochemistry of (Z)-octadec-9-enoic acid influence its biochemical interactions in lipid membranes?
- Methodological Answer : Conduct Langmuir monolayer studies to compare membrane insertion efficiency of (Z)- vs. (E)-isomers. Use fluorescence anisotropy to assess membrane fluidity changes. Molecular dynamics (MD) simulations reveal that the (Z)-isomer’s kinked structure increases lipid disorder, enhancing permeability for drug delivery systems. Contrast with the (E)-isomer’s linear structure, which aligns tightly with saturated lipids, reducing membrane flexibility .
Q. What synthetic strategies are effective for conjugating (Z)-octadec-9-enoic acid with polyether alcohols like 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol?
- Methodological Answer : Use carbodiimide coupling (EDC/NHS) to activate the carboxylic acid group of oleic acid for reaction with the polyether’s terminal hydroxyl group. Alternatively, perform esterification under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 12–24 hours. Purify via silica gel chromatography (eluent: ethyl acetate/methanol 9:1). Confirm conjugation via disappearance of -OH peaks in FTIR and new ester signals in ¹³C NMR (δ ~170 ppm) .
Q. How can molecular dynamics simulations elucidate the self-assembly of (Z)-octadec-9-enoic acid derivatives in aqueous solutions?
- Methodological Answer : Build all-atom models in GROMACS or CHARMM. Simulate micelle formation by placing 50–100 fatty acid molecules in a water box. Analyze aggregation kinetics, critical micelle concentration (CMC), and micelle size. Compare with experimental dynamic light scattering (DLS) data. Parameterize force fields using quantum mechanics (QM) calculations for accurate van der Waals and electrostatic interactions .
Data Contradictions and Resolutions
- Evidence Conflict : In GC-MS data, (Z)-octadec-9-enoic acid (oleic acid) and (E)-isomer (elaidic acid) have near-identical retention times (~13.95–13.97 min). Resolve by using high-resolution columns (e.g., CP-Sil 88) and verifying with MS/MS fragmentation patterns .
- Stereochemical Nomenclature : Ensure IUPAC naming aligns with (Z) for cis and (E) for trans configurations to avoid misclassification .
Key Research Gaps
- Limited data on the polyether component’s toxicity or biodegradability. Future studies should assess ecotoxicological impacts using OECD guidelines.
- Mechanistic studies on the combined bioactivity of (Z)-octadec-9-enoic acid-polyether conjugates in drug delivery systems are needed.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
